Apixaban Impurity 15

Descripción general

Descripción

Apixaban Impurity 15 is an impurity standard of Apixaban . Apixaban is an anticoagulant used to prevent blood clots and strokes .

Synthesis Analysis

The synthesis of Apixaban involves a process starting from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apixaban include the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . The mixture of 15 and 15’ is eliminated in the presence of Li2CO3/LiCl, yielding 16 and 16’ with a total yield of 90% .Aplicaciones Científicas De Investigación

Apixaban is an anticoagulant, or blood thinner, that makes your blood flow through your veins more easily. This means your blood will be less likely to make a dangerous blood clot . It is a selective, reversible, direct inhibitor of factor Xa indicated to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .

It has been approved for clinical use in the treatment of a number of thromboembolic disorders, including the prevention of recurrent deep vein thrombosis and pulmonary embolism, the reduction of stroke risk in non-valvular atrial fibrillation and thromboprophylaxis following hip or knee replacement surgery .

The analytical methods developed for the estimation of Apixaban include spectrophotometry, high performance liquid chromatography including QbD, and impurity profiling studies as well as liquid chromatography-mass spectrometric methods .

Apixaban, marketed under the name Eliquis, is a widely used anticoagulant with several applications . Here are some more applications of Apixaban:

-

Nonvalvular Atrial Fibrillation

-

Deep Vein Thrombosis (DVT)

-

Pulmonary Embolism (PE)

-

Prophylaxis After Hip or Knee Replacement Surgery

Apixaban, also known as Eliquis, is a widely used anticoagulant with several applications . Here are some additional applications of Apixaban:

-

Cardioversion in Atrial Fibrillation

-

Secondary Prevention after Acute Coronary Syndrome

- Apixaban is used in patients who have had an acute coronary syndrome, such as a heart attack .

- It helps in preventing the formation of blood clots in the coronary arteries, reducing the risk of another heart attack .

- Clinical trials have demonstrated the effectiveness of Apixaban in this application .

Safety And Hazards

Propiedades

IUPAC Name |

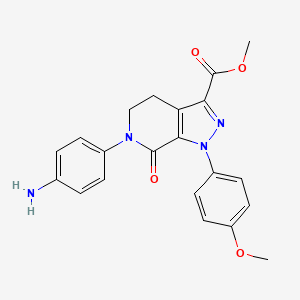

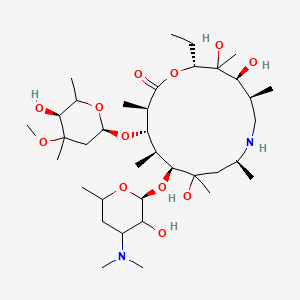

methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRGILKTSJQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apixaban Impurity 15 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)